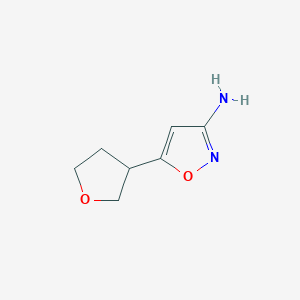

5-(Tetrahydro-3-furanyl)-3-isoxazolamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

5-(oxolan-3-yl)-1,2-oxazol-3-amine |

InChI |

InChI=1S/C7H10N2O2/c8-7-3-6(11-9-7)5-1-2-10-4-5/h3,5H,1-2,4H2,(H2,8,9) |

InChI Key |

UVKCJRWWVSDTCI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1C2=CC(=NO2)N |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of 5 Tetrahydro 3 Furanyl 3 Isoxazolamine Analogues in Vitro/preclinical Studies

Structure-Activity Relationship (SAR) Studies for 5-(Tetrahydro-3-furanyl)-3-isoxazolamine and its Derivatives

Rational Design and Synthesis of Analogues for SAR Elucidation

The rational design of isoxazole (B147169) analogues is a cornerstone of medicinal chemistry, aimed at understanding and optimizing their biological activities. The synthesis of a diverse library of related compounds allows researchers to systematically probe how structural modifications influence efficacy and potency, a process known as establishing a structure-activity relationship (SAR).

A primary synthetic route to isoxazole derivatives is the 1,3-dipolar cycloaddition reaction, which typically involves the reaction of a nitrile oxide with an alkyne. nih.gov This method is highly versatile, allowing for the introduction of a wide array of substituents on the resulting isoxazole ring. For instance, in the development of larvicidal agents, various arylnitrile oxides were reacted with terminal alkynes to create a series of 3,5-disubstituted isoxazoles, enabling modifications to be made specifically at the C-5 side-chain to test their larvicidal activity. nih.gov

Another common synthetic strategy begins with chalcones (α,β-unsaturated ketones), which undergo cyclocondensation with hydroxylamine (B1172632) hydrochloride. This approach was used to create a series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles for antimicrobial screening. researchgate.net By varying the aromatic ketones used to form the initial chalcones, chemists can introduce diverse aryl groups at the C-3 position of the isoxazole ring, which has been shown to significantly impact biological activity. ijpca.org

Structure-based design is also employed, where knowledge of a biological target's binding site informs the design of new analogues. dundee.ac.uk For example, in the optimization of isoxazole-based inhibitors for the nuclear receptor RORγt, X-ray crystallography and computational docking were used to guide the synthesis of compounds with modified linkers and substituents to improve potency and selectivity. dundee.ac.uk This approach led to the discovery that an ether or a trans-alkene linker between the isoxazole core and a benzoic acid moiety resulted in a significant increase in potency. dundee.ac.uk

Identification of Key Pharmacophoric Elements

A pharmacophore is the essential set of steric and electronic features in a molecule necessary to ensure optimal interactions with a specific biological target. For isoxazole analogues, SAR studies have identified several key pharmacophoric elements critical for their various biological activities.

The isoxazole ring itself is a crucial scaffold, providing a stable, electron-rich aromatic system that correctly orients its substituents for target binding. mdpi.com Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, a common and vital interaction in drug-receptor binding. edu.krd

The nature and position of substituents on the isoxazole ring are determinant factors for activity.

For Anticancer Activity: Studies on isoxazole chalcone (B49325) derivatives revealed that electron-donating groups, such as methoxy (B1213986) substituents, on a benzene (B151609) ring attached to the isoxazole core enhanced cytotoxic activity against prostate cancer cell lines. mdpi.com

For Antiviral Activity: In the development of Zika virus inhibitors, the isoxazole ring was found to be a superior scaffold compared to oxazole (B20620) or oxadiazole isomers. nih.gov Specific substitutions, such as a morpholino group at the C-5 position and a pyridin-3-ylmethyl aniline (B41778) group at the C-3 position, were identified as critical for potent antiviral effects. nih.gov

For Larvicidal Activity: A comparative study of 3,5-disubstituted isoxazoles demonstrated that a propionic acid moiety at the C-5 position resulted in significantly better larvicidal activity against Aedes aegypti than a propan-1-ol group at the same position. nih.gov This suggests that a terminal carboxylic acid group is a key pharmacophoric feature for this specific activity. Furthermore, the presence of electronegative substituents, like chlorine, on the C-3 aryl ring was also found to increase larvicidal potency. researchgate.net

For Antimicrobial Activity: The presence of a nitrofuran group on an isoxazoline (B3343090) ring was shown to enhance antibacterial activity. mdpi.com In another study, SAR analysis indicated that the antibacterial potency of isoxazole derivatives was improved by having methoxy, dimethyl amino, or bromine groups on the C-5 phenyl ring, and nitro or chlorine groups on the C-3 phenyl ring. ijpca.org

Other Preclinical Biological Activities of Isoxazolamine Derivatives

In vitro Studies on Antimicrobial Activity

Isoxazole and its partially saturated analogue, isoxazoline, are core structures in a variety of compounds investigated for their antimicrobial properties. mdpi.com These derivatives have been tested against a broad spectrum of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netresearchgate.net

In one study, a series of newly synthesized 2-isoxazoline derivatives were screened for antibacterial activity. The compound trans-3-(2,4,6-trimethoxyphenyl)-4,5-dihydroisoxazolo-4,5-bis[carbonyl-(4′phenyl)thiosemicarbazide] showed activity against four bacterial species: Micrococcus luteus, Staphylococcus aureus, Serratia marcescens, and Bacillus cereus. nih.gov In contrast, other synthesized derivatives in the same series showed no activity, highlighting the high degree of structural specificity required for antimicrobial effects. nih.gov

Another investigation focused on 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles. researchgate.net The synthesized compounds were evaluated against several bacterial and fungal strains. The results, summarized in the table below, indicated that specific substitutions on the C-3 aryl ring led to inspiring activity. For example, compounds with 4-chloro, 4-methoxy, and 2-hydroxy substituents showed notable efficacy against various microbes when compared to the standard drug Amoxicillin. researchgate.net

Table 1: In vitro Antimicrobial Activity of Dihydroisoxazole Derivatives (5a-j) Data represents the zone of inhibition in mm at a concentration of 40 µg/ml.

| Compound | Substituent (Aryl) | S. aureus | B. subtilis | S. pyogenes | E. coli | A. niger (Antifungal) |

| 5a | H | 21 | 19 | 18 | 20 | 22 |

| 5b | 4-Cl | 20 | 18 | 14 | 21 | 20 |

| 5c | 2-NO₂ | 18 | 22 | 23 | 19 | 15 |

| 5e | 4-OCH₃ | 22 | 19 | 19 | 21 | 23 |

| 5f | 4-CH₃ | 23 | 20 | 20 | 18 | 14 |

| 5i | 2-OH | 22 | 10 | 20 | 16 | 21 |

| Amoxicillin | - | 25 | 25 | 20 | 22 | 0 |

Source: Adapted from research findings on 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles. researchgate.net

The mechanism of action for some isoxazole-based antimicrobials, like the sulfa drug sulfamethoxazole, involves the inhibition of essential metabolic pathways in bacteria, such as dihydropteroate (B1496061) synthetase, which is necessary for folic acid synthesis. nih.gov

Larvicidal Activity Investigations

The development of new insecticides is crucial for controlling vector-borne diseases. Isoxazole derivatives have emerged as a promising class of compounds with significant larvicidal activity, particularly against Aedes aegypti, the mosquito vector for dengue fever, Zika virus, and other diseases. nih.gov

Research has focused on the synthesis and evaluation of 3,5-disubstituted isoxazoles to identify structures with high potency. nih.gov A key study compared the larvicidal effects of two series of analogues: 3-(3-aryl-isoxazol-5-yl)-propan-1-ols and 3-(3-aryl-isoxazol-5-yl)-propionic acids. The results clearly demonstrated that the propionic acid derivatives possessed much greater larvicidal activity than their alcohol counterparts. nih.gov

Further investigation into ester derivatives also yielded a highly potent compound. Methyl 3-[3-(4-chlorophenyl)-isoxazole-5-yl] propionate, in particular, presented an excellent larvicidal profile. nih.gov This highlights the importance of both the substituent at the C-3 position (a 4-chlorophenyl group) and the functional group at the C-5 position (a methyl propionate) for maximizing toxicity to mosquito larvae. nih.govresearchgate.net

**Table 2: Larvicidal Activity of Isoxazole Derivatives against Aedes aegypti*** *LC₅₀ represents the lethal concentration required to kill 50% of the fourth instar larvae.

| Compound Type | C-3 Substituent (Aryl) | C-5 Side-Chain | LC₅₀ (ppm) |

| Propionic Acid | 4-Chlorophenyl | -CH₂CH₂COOH | 4.4 |

| Propionic Acid | 4-Methylphenyl | -CH₂CH₂COOH | 6.8 |

| Propionic Acid | Phenyl | -CH₂CH₂COOH | 12.5 |

| Propan-1-ol | 4-Chlorophenyl | -CH₂CH₂CH₂OH | 37.1 |

| Propan-1-ol | 4-Methylphenyl | -CH₂CH₂CH₂OH | 45.3 |

| Propan-1-ol | Phenyl | -CH₂CH₂CH₂OH | 50.0 |

| Methyl Ester | 4-Chlorophenyl | -CH₂CH₂COOCH₃ | 3.0 |

| Methyl Ester | Phenyl | -CH₂CH₂COOCH₃ | 16.0 |

Source: Data synthesized from studies on 3,5-disubstituted isoxazoles. nih.govresearchgate.net

The proposed mechanism for some of these compounds involves the inhibition of 3-hydroxykynurenine transaminase (3-HKT), an enzyme in the kynurenine (B1673888) pathway that is a major route for detoxification in Aedes aegypti mosquitoes. researchgate.net By inhibiting this enzyme, the compounds may cause a buildup of a harmful metabolite, leading to larval death.

Computational and Theoretical Chemistry Studies on 5 Tetrahydro 3 Furanyl 3 Isoxazolamine and Isoxazole Scaffolds

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed study of molecular systems from first principles.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is employed to optimize molecular geometries and calculate various structural and electronic parameters. nih.gov For isoxazole (B147169) derivatives, DFT calculations, often using the B3LYP method with a basis set like 6-311+G(d,p), can determine key properties. researchgate.net

These calculations provide optimized geometric parameters such as bond lengths and angles, which are crucial for understanding the molecule's three-dimensional shape. researchgate.net Furthermore, DFT is used to analyze the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests higher reactivity.

Table 1: Representative Electronic Properties Calculated for Isoxazole Scaffolds using DFT

| Calculated Property | Typical Significance | Example Data Range for Isoxazoles |

|---|---|---|

| HOMO Energy | Represents the electron-donating ability of a molecule. | -6.0 to -7.5 eV |

| LUMO Energy | Represents the electron-accepting ability of a molecule. | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability. | 4.0 to 5.5 eV |

| Dipole Moment | Measures the polarity of the molecule. | 2.0 to 5.0 Debye |

Note: The data presented are representative values for substituted isoxazole scaffolds and can vary based on specific substitutions and computational methods.

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For isoxazoles, a common synthetic route is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.govmdpi.com DFT calculations can model this process to predict the most likely reaction pathways and determine the structures and energies of the transition states involved. acs.org

By analyzing the potential energy surface of the reaction, researchers can understand the regioselectivity and stereoselectivity of the cycloaddition. researchgate.net For example, computational studies have been used to explain why certain isomers are preferentially formed over others. researchgate.netbeilstein-journals.org These calculations can also assess the energy barriers for different pathways, providing insights that are valuable for optimizing reaction conditions to improve yields and selectivity. acs.orgnih.gov The mechanism can be a concerted pericyclic reaction or a stepwise process, and DFT studies help distinguish between these possibilities. nih.gov

Analysis of Aromaticity and Tautomerism in Isoxazolamines

The isoxazole ring is an aromatic heterocycle, and its aromaticity contributes to its stability. ijpca.org However, the N-O bond within the ring is relatively weak, which can make it susceptible to ring-opening reactions. espublisher.com Computational methods can quantify the degree of aromaticity through various indices, providing insight into the electronic stability of the scaffold.

For 3-isoxazolamine, which is a core part of the subject compound, the phenomenon of tautomerism is of significant interest. Tautomers are isomers that differ in the position of a proton and a double bond. 3-isoxazolamine can exist in different tautomeric forms, primarily the amino and imino forms. DFT calculations can be used to determine the relative energies of these tautomers in different environments (gas phase or in solution). researchgate.net These studies help to identify the most stable tautomer under specific conditions, which is crucial as different tautomers can exhibit distinct chemical and biological properties. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and simulations are essential tools for predicting how a molecule like 5-(tetrahydro-3-furanyl)-3-isoxazolamine might behave in a biological system.

Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). connectjournals.com This method is widely applied in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target. nih.govorientjchem.org

For isoxazole derivatives, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of a target protein. nih.govacs.org The results of these simulations are often quantified by a docking score, which estimates the binding affinity. acs.org By analyzing these interactions, researchers can understand the structural basis for the compound's potential biological activity and guide the design of more potent and selective derivatives. connectjournals.comnih.gov

Table 2: Example of Molecular Docking Results for an Isoxazole Derivative with a Target Protein

| Parameter | Description | Example Value |

|---|---|---|

| Binding Affinity (Docking Score) | Estimated free energy of binding. More negative values indicate stronger binding. | -8.5 kcal/mol |

| Hydrogen Bonds | Key electrostatic interactions with specific amino acid residues. | Interacts with SER-234, GLN-112 |

| Hydrophobic Interactions | Interactions with nonpolar residues. | Interacts with LEU-89, PHE-210 |

Note: This table presents hypothetical, yet representative, data from a molecular docking simulation.

Conformational Analysis and Energy Minimization of the Compound

The 5-(tetrahydro-3-furanyl) substituent on the isoxazolamine core is flexible, meaning it can adopt multiple three-dimensional shapes, or conformations. nih.govosi.lv Conformational analysis is the study of these different spatial arrangements and their relative energies. nih.gov The tetrahydrofuran (B95107) (THF) ring itself is not planar and typically exists in twisted or envelope conformations. rsc.org

Computational methods are used to perform a systematic search for low-energy conformations of the molecule. researchgate.net This process is followed by energy minimization (or geometry optimization), which is a procedure to find the most stable 3D structure by adjusting atomic coordinates to locate a point on the potential energy surface where the net forces on the atoms are close to zero. numberanalytics.comwikipedia.org Identifying the lowest energy conformer is critical because it often represents the most populated structure in a biological environment and is the most relevant for understanding its interactions with target molecules. numberanalytics.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying the effects of various physicochemical properties (descriptors) of the molecules, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization. nih.gov For isoxazole scaffolds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful. mdpi.comresearchgate.net

The development of robust and predictive QSAR models is a cornerstone of modern drug design. For isoxazole derivatives, numerous studies have successfully built such models to predict a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and receptor agonism. nih.govnih.govnih.gov These models are typically developed by aligning a set of isoxazole-containing molecules with known activities and calculating various molecular fields or similarity indices around them.

A crucial aspect of model development is rigorous statistical validation. Parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (r²pred) are used to assess the model's robustness and predictive power. mdpi.comresearchgate.net For instance, in a 3D-QSAR study on isoxazole derivatives as Farnesoid X receptor (FXR) agonists, both CoMFA and CoMSIA models demonstrated strong predictive ability, with q² values of 0.664 and 0.706, respectively. mdpi.comresearchgate.net Similarly, predictive QSAR models have been developed for isoxazole-based inhibitors of heat shock protein 90 (Hsp90), a key target in cancer therapy. nih.gov

The table below summarizes the statistical parameters of representative QSAR models developed for various biological activities of isoxazole derivatives, illustrating their predictive capabilities.

| Model Type | Biological Target/Activity | q² | r² | r²pred | Reference |

| CoMFA | Farnesoid X Receptor (FXR) Agonists | 0.664 | 0.960 | 0.872 | mdpi.comresearchgate.net |

| CoMSIA | Farnesoid X Receptor (FXR) Agonists | 0.706 | 0.969 | 0.866 | mdpi.comresearchgate.net |

| 2D QSAR | Anti-Coxsackievirus B3 (CVB3) Activity | 0.76-0.92 | 0.84-0.99 | 0.62-0.79 | nih.gov |

| 3D-QSAR | Antibacterial (E. coli, S. aureus) | Good | Good | - | nih.gov |

| 3D-QSAR | Anti-tubulin Activity | - | - | - | tandfonline.com |

This table is interactive. Click on the headers to sort the data.

These models, once validated, can be used for virtual screening of compound libraries to identify new potential hits or to guide the design of novel derivatives with enhanced activity. nih.gov

A significant advantage of 3D-QSAR techniques like CoMFA and CoMSIA is the generation of contour maps. mdpi.comresearchgate.net These maps visualize the regions in 3D space around the aligned molecules where specific properties (descriptors) are predicted to either increase or decrease biological activity. This provides a clear roadmap for compound optimization. The key descriptors typically analyzed include steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov

For example, in the study of isoxazole derivatives as FXR agonists, the CoMFA and CoMSIA contour maps revealed that:

Steric Fields: The presence of larger, bulkier groups in certain regions may be detrimental to activity, while in other areas, they could be favorable. mdpi.com

Electrostatic Fields: Electronegative groups at specific positions, such as the R3 group in the studied series, were found to be crucial for agonistic activity. mdpi.comresearchgate.net

Hydrophobic Fields: The introduction of hydrophobic groups at particular sites, like the R2 position, was shown to enhance the activity of the agonists. mdpi.com

Hydrogen Bond Donor/Acceptor Fields: The analysis indicated that a hydrogen bond donor field contributed significantly to the molecular activity, while a hydrogen bond acceptor group in a specific region was unfavorable. mdpi.com

Similarly, QSAR studies on isoxazoles with anti-coxsackievirus B3 activity have shown that the presence of specific fragments like 5-trifluoromethyl- nih.govmdpi.comnih.govoxadiazole or 2,4-difluorophenyl is favorable for high antiviral activity and selectivity. nih.gov For antibacterial coumarin (B35378) isoxazole sulfonamide hybrids, 3D-QSAR models have identified key descriptors that robustly influence their antibacterial efficacy. nih.gov

The following table summarizes the key molecular descriptors and their influence on the biological activity of isoxazole scaffolds based on various QSAR studies.

| Descriptor | Influence on Biological Activity | Example Application | Reference |

| Steric Bulk | Can be favorable or unfavorable depending on the position. Often, larger groups are detrimental in specific pockets. | FXR Agonists | mdpi.com |

| Electronegativity | The presence of electronegative groups in certain regions is often crucial for activity. | FXR Agonists | mdpi.comresearchgate.net |

| Hydrophobicity | Introducing hydrophobic groups at specific sites can enhance activity. | FXR Agonists | mdpi.com |

| Hydrogen Bond Donor | Can be a major favorable contributor to the activity of the molecule. | FXR Agonists | mdpi.com |

| Hydrogen Bond Acceptor | Can be unfavorable in certain regions, leading to a decrease in bioactivity. | FXR Agonists | mdpi.com |

| Specific Fragments | The presence of certain chemical moieties (e.g., 2,4-difluorophenyl) can significantly increase antiviral activity. | Anti-CVB3 Agents | nih.gov |

This table is interactive. Click on the headers to sort the data.

By analyzing these descriptors, medicinal chemists can rationally design new derivatives of this compound and other isoxazole-based compounds. For instance, by adding or removing functional groups to modify the steric, electronic, and hydrophobic properties in accordance with the QSAR model's predictions, it is possible to synthesize new molecules with optimized biological activity.

Environmental Fate and Biotransformation of Isoxazolamines

Microbial Degradation Pathways

The biodegradation of 5-(Tetrahydro-3-furanyl)-3-isoxazolamine is anticipated to involve the enzymatic activities of various soil and water microorganisms. These processes are crucial for the natural attenuation of the compound in the environment.

While direct metabolic studies on this compound are not extensively documented, the degradation pathways can be inferred from studies on related compounds. The microbial degradation of tetrahydrofuran (B95107) (THF), a core component of the molecule, often initiates with an oxidation step catalyzed by monooxygenase enzymes. This leads to the formation of 2-hydroxytetrahydrofuran, which can exist in equilibrium with its open-chain tautomer, 4-hydroxybutyraldehyde. researchgate.netnih.govencyclopedia.pubethz.ch Subsequent oxidation steps can lead to the formation of γ-butyrolactone and 4-hydroxybutyrate, which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.netnih.govencyclopedia.pub

The isoxazole (B147169) ring is also susceptible to microbial degradation. For instance, the degradation of 3-amino-5-methyl-isoxazole (3A5MI), a related isoxazolamine, has been studied. nih.govnih.gov Microbial activity can lead to the cleavage of the isoxazole ring, a critical step in the detoxification and mineralization of such compounds. The initial steps may involve hydroxylation or other enzymatic modifications of the ring.

Based on these analogous pathways, the microbial degradation of this compound could potentially yield a variety of metabolites.

Table 1: Potential Microbial Metabolites of this compound

| Potential Metabolite | Potential Precursor and Transformation |

|---|---|

| 2-Hydroxy-5-(tetrahydro-3-furanyl)-3-isoxazolamine | Oxidation of the tetrahydrofuran ring |

| 4-Hydroxy-N-(5-(tetrahydro-3-furanyl)isoxazol-3-yl)butanamide | Ring opening of the tetrahydrofuran moiety |

| Furan-3-yl-derived compounds | Further degradation and rearrangement of the tetrahydrofuran ring |

This table is predictive and based on the degradation of analogous chemical structures.

A variety of microorganisms have been identified as capable of degrading the constituent parts of this compound. Several bacterial and fungal strains can degrade tetrahydrofuran. For example, Rhodococcus and Pseudonocardia species are known to initiate THF degradation through hydroxylation. ethz.ch Fungi, such as Graphium sp. and Pseudallescheria boydii, have also demonstrated the ability to metabolize THF. researchgate.netnih.gov

The microbial degradation of isoxazole derivatives has also been documented. A notable example is the isolation of Nocardioides sp. N39, which can utilize 3-amino-5-methyl-isoxazole as a sole source of carbon and nitrogen. nih.govnih.gov This suggests that soil bacteria, particularly from the Actinomycetales order, may play a significant role in the biotransformation of isoxazolamine compounds. Fungi, such as various Aspergillus species, are also known to be versatile in the biotransformation of heterocyclic compounds and could potentially be involved in the degradation of isoxazolamines. researchgate.net

Photochemical Degradation Mechanisms

Sunlight can be a significant factor in the transformation of chemical compounds in the environment. The photochemical degradation of this compound is likely influenced by the inherent photolability of the isoxazole ring.

The isoxazole ring is known to be susceptible to photochemical reactions, primarily due to the relatively weak N-O bond. wikipedia.org Upon exposure to UV radiation, this bond can cleave, leading to the formation of reactive intermediates such as azirines. wikipedia.orgnih.gov These intermediates can then undergo further rearrangements to form more stable isomers, such as oxazoles. wikipedia.org The rate and extent of this photodegradation can be influenced by environmental factors such as the intensity and wavelength of light, the presence of photosensitizing agents in the water or soil, and the pH of the medium. nih.govresearchgate.net The tetrahydrofuran moiety may also undergo photodegradation, likely through oxidation and ring-opening reactions, especially in the presence of reactive oxygen species generated by sunlight. researchgate.net

The photodegradation of isoxazole can lead to a variety of products resulting from ring cleavage and rearrangement. wikipedia.org For this compound, this could result in the formation of compounds where the isoxazole ring is transformed into an oxazole (B20620) or other open-chain structures. The specific nature of these photodegradation products would depend on the reaction conditions. Advanced oxidation processes, such as those involving hydroxyl radicals (•OH) generated by UV/H2O2 systems, can lead to more extensive degradation and mineralization of the compound. nih.govresearchgate.netmdpi.comresearchgate.net

Table 2: Potential Photodegradation Products of this compound

| Potential Product | Potential Formation Pathway |

|---|---|

| 5-(Tetrahydro-3-furanyl)-3-oxazolamine | Photoisomerization of the isoxazole ring |

| Open-chain nitrile and aldehyde compounds | Photolytic cleavage of the isoxazole ring |

| Hydroxylated derivatives | Reaction with photochemically generated hydroxyl radicals |

This table is predictive and based on the known photochemistry of the isoxazole ring.

Persistence and Transformation in Abiotic Environmental Systems

In addition to microbial and photochemical degradation, the persistence of this compound in the environment is influenced by abiotic factors such as hydrolysis and sorption to soil and sediment.

The stability of the isoxazole ring can be pH-dependent. For some isoxazole-containing compounds, the ring is susceptible to opening under basic conditions, a process that can be catalyzed by hydroxide (B78521) ions. researchgate.net This suggests that in alkaline soils or waters, chemical hydrolysis could be a relevant transformation pathway for this compound.

Hydrolysis and Other Non-Biological Degradation Routes

Hydrolysis represents a critical non-biological degradation pathway for certain isoxazole derivatives. The stability of the isoxazole ring is a key factor in its environmental persistence. For instance, the herbicide isoxaflutole (B1672639), which contains an isoxazole ring, is known to be particularly susceptible to hydrolysis. This process leads to the cleavage of the ring and the formation of a diketonitrile derivative, which is its bioactive form. researchgate.net The rate of this transformation can be influenced by environmental conditions such as pH and temperature.

In the case of isoxaflutole, its hydrolysis is rapid in aqueous solutions. One study demonstrated that in a soil-free aqueous system at 25°C, 83% of the parent compound remained after 24 hours. researchgate.net However, the presence of soil was found to significantly accelerate this degradation, with only 15% of the parent compound remaining in solution under the same conditions. researchgate.net This suggests that soil surfaces may catalyze the hydrolysis of certain isoxazolamines.

| Compound | System | Half-life (DT50) | Reference |

| Isocycloseram (B6618531) | Soil | 56.3 - 459 days | publicnow.com |

| Isocycloseram | Aerobic aquatic/sediment | 9.94 - 37.1 days | publicnow.com |

| Isoxaflutole | Aqueous solution (25°C) | > 24 hours (83% remaining) | researchgate.net |

| Isoxaflutole | Aqueous solution with soil (25°C) | < 24 hours (15% remaining) | researchgate.net |

Sorption and Mobility in Environmental Compartments

The sorption and mobility of isoxazolamines in the environment are largely governed by their chemical structure and the characteristics of the environmental matrix, such as soil organic carbon content and pH. nih.gov Sorption to soil and sediment particles can reduce the concentration of the compound in the aqueous phase, thereby limiting its mobility and potential for leaching into groundwater.

For the isoxazole herbicide isoxaflutole, sorption is influenced by its rapid hydrolysis to a diketonitrile derivative. researchgate.net The parent compound, isoxaflutole, exhibits a greater affinity for soil compared to its degradate. The soil organic carbon-water (B12546825) partition coefficient (Koc), a measure of a chemical's tendency to be adsorbed by soil or sediment, was calculated to be 134 mL g-1 for isoxaflutole and a significantly lower 17 mL g-1 for its diketonitrile metabolite. researchgate.net This indicates that the parent compound is more likely to be retained in the soil, while the degradation product is more mobile.

Freundlich sorption coefficients (Kd), which describe the partitioning of a compound between the solid and liquid phases, were found to be 6 to 12 times greater for isoxaflutole than for its diketonitrile derivative in various soil types. researchgate.net The difference in sorption was most pronounced in soils with lower organic carbon content. researchgate.net This suggests that the organic carbon content of soil is a key factor in the retention of isoxaflutole.

In the case of isocycloseram, it is generally considered to have low mobility. publicnow.com However, some of its degradation products may exhibit different mobility characteristics. For example, the degradate SYN549107 was found to be slightly more mobile than the parent isocycloseram, while another degradate, SYN550738, was less mobile. publicnow.com This highlights the importance of considering the mobility of both the parent compound and its major degradates when assessing the environmental risk of isoxazolamines.

| Compound/Degradate | Sorption Coefficient | Value | Reference |

| Isoxaflutole | Koc | 134 mL g-1 | researchgate.net |

| Diketonitrile (Isoxaflutole degradate) | Koc | 17 mL g-1 | researchgate.net |

| Isocycloseram | Mobility | Low | publicnow.com |

| SYN549107 (Isocycloseram degradate) | Mobility | Slightly more mobile than parent | publicnow.com |

| SYN550738 (Isocycloseram degradate) | Mobility | Less mobile than parent | publicnow.com |

Future Research Directions and Unexplored Avenues in 5 Tetrahydro 3 Furanyl 3 Isoxazolamine Chemistry

Development of Novel Synthetic Routes to Complex Analogues

The future of 5-(tetrahydro-3-furanyl)-3-isoxazolamine chemistry is intrinsically linked to the development of innovative and efficient synthetic methodologies. While general methods for isoxazole (B147169) synthesis are well-established, the creation of complex analogues from this specific tetrahydrofuran-substituted scaffold requires tailored approaches.

Future synthetic endeavors should focus on several key areas. Firstly, the exploration of diverse starting materials derived from tetrahydrofuran (B95107) is crucial. For instance, methods utilizing tetrahydrofuran-3-carboxaldehyde or 3-ethynyltetrahydrofuran (B1322530) as precursors could provide direct and versatile routes to a variety of substituted isoxazoles. The well-established 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes remains a cornerstone of isoxazole synthesis and can be adapted for this purpose. nih.govrsc.orgnih.govorganic-chemistry.org For example, a nitrile oxide can be generated in situ from an appropriately substituted tetrahydrofuran precursor and reacted with a suitable dipolarophile to construct the isoxazole ring. rsc.org

Furthermore, the development of catalytic methods will be paramount for efficient and selective analogue synthesis. nih.gov Metal-catalyzed cross-coupling reactions, for instance, could be employed to introduce a wide range of substituents onto the isoxazole or tetrahydrofuran rings, allowing for the systematic exploration of the chemical space around the core scaffold. Additionally, the investigation of intramolecular cyclization strategies, where a precursor containing both the tetrahydrofuran and a latent isoxazole fragment is cyclized, could offer elegant and atom-economical pathways to novel analogues. mdpi.com

The concept of bioisosteric replacement also presents a promising avenue for analogue design. drughunter.comnih.gov Replacing the tetrahydrofuran ring with other saturated heterocycles (e.g., pyrrolidine, piperidine, tetrahydrothiophene) or modifying the 3-amino group could lead to compounds with altered physicochemical properties and potentially novel biological activities. cambridgemedchemconsulting.comresearchgate.netrsc.org

A summary of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Key Precursors | Potential Advantages |

| 1,3-Dipolar Cycloaddition | Tetrahydrofuran-containing alkynes/alkenes and nitrile oxides | High regioselectivity, broad substrate scope. nih.govrsc.orgnih.govorganic-chemistry.org |

| Catalytic Cross-Coupling | Halogenated this compound derivatives | Introduction of diverse functional groups. nih.gov |

| Intramolecular Cyclization | Linear precursors with latent isoxazole and tetrahydrofuran moieties | Atom economy, potential for stereocontrol. mdpi.com |

| Bioisosteric Replacement | Analogues with different saturated heterocyclic rings | Modulation of physicochemical and pharmacological properties. drughunter.comnih.govcambridgemedchemconsulting.comresearchgate.netrsc.org |

Exploration of Untapped Molecular Targets and Mechanisms

The biological potential of this compound and its future analogues remains largely uncharted territory. The isoxazole nucleus is a well-known pharmacophore present in a variety of clinically used drugs, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. nih.govresearchgate.net This suggests that this compound could interact with a range of biological targets.

A critical future direction is the systematic pharmacological screening of this compound and its newly synthesized analogues against a diverse panel of molecular targets. researchgate.net High-throughput screening campaigns could rapidly identify initial hits and provide valuable starting points for further investigation. Given the structural similarities to known bioactive molecules, initial efforts could focus on targets such as cyclooxygenases (COX), lipoxygenases (LOX), and various protein kinases, which are often modulated by isoxazole-containing compounds. nih.gov

Furthermore, the tetrahydrofuran moiety may confer unique pharmacological properties. Its potential to form hydrogen bonds and its three-dimensional structure could enable interactions with specific binding pockets that are inaccessible to more traditional aromatic substituents. Investigating the role of the tetrahydrofuran ring in target recognition and binding will be crucial.

Unraveling the mechanism of action of any identified bioactive analogues will be another key research area. This will involve a combination of biochemical assays, cell-based studies, and potentially "omics" approaches (genomics, proteomics, metabolomics) to identify the cellular pathways and molecular networks affected by these compounds. For instance, the well-known GABA-A receptor agonist, muscimol, is an isoxazole alkaloid, suggesting that neurological targets could also be of interest. wikipedia.org

Advanced Computational Studies for Rational Design

In silico methods are poised to play a pivotal role in accelerating the discovery and optimization of novel this compound derivatives. By leveraging the power of computational chemistry, researchers can rationally design new analogues with improved potency, selectivity, and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in identifying the key structural features that govern the biological activity of this class of compounds. nih.gov By building predictive models based on the chemical structures and biological data of a series of analogues, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Molecular docking simulations will provide insights into the potential binding modes of this compound derivatives with their molecular targets. nih.gov These studies can help to elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity and selectivity. This information can then be used to design new analogues with enhanced binding properties.

Molecular dynamics (MD) simulations can offer a more dynamic picture of the ligand-target interactions, taking into account the flexibility of both the small molecule and the protein. nih.gov MD simulations can be used to assess the stability of the predicted binding poses and to identify any conformational changes that may occur upon ligand binding.

The table below outlines the potential applications of various computational techniques:

| Computational Technique | Application in Drug Discovery |

| QSAR | Predicting the biological activity of new analogues. nih.gov |

| Molecular Docking | Identifying potential binding modes and key interactions. nih.gov |

| Molecular Dynamics | Assessing the stability of ligand-protein complexes. nih.gov |

Investigation of Sustainable and Scalable Production Methods

As the development of this compound and its analogues progresses, the need for sustainable and scalable production methods will become increasingly important. Traditional synthetic methods often rely on harsh reagents, toxic solvents, and energy-intensive processes. Future research should focus on developing greener and more efficient synthetic routes.

The principles of green chemistry should be integrated into the synthetic design process. This includes the use of renewable starting materials, the development of catalytic reactions that minimize waste, and the use of environmentally benign solvents such as water or ionic liquids. rsc.org For example, metal-free synthetic routes for isoxazoles are being explored to avoid the use of potentially toxic and expensive metal catalysts. rsc.orgnih.gov

Flow chemistry represents a promising technology for the scalable and sustainable production of fine chemicals and pharmaceuticals. google.com Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. Developing a continuous flow synthesis of this compound would be a significant step towards its large-scale production.

Furthermore, the exploration of biocatalysis, using enzymes to carry out specific chemical transformations, could offer a highly sustainable and selective approach to the synthesis of these compounds. Enzymes operate under mild conditions and can often provide high levels of stereoselectivity, which is particularly important for the synthesis of chiral molecules.

Key areas for investigation in sustainable production are summarized below:

| Approach | Key Features | Potential Benefits |

| Green Chemistry | Use of renewable feedstocks, green solvents, and catalysts. rsc.orgnih.gov | Reduced environmental impact, improved safety. |

| Flow Chemistry | Continuous processing in microreactors. google.com | Enhanced efficiency, scalability, and safety. |

| Biocatalysis | Use of enzymes for chemical transformations. | High selectivity, mild reaction conditions. |

Q & A

Q. Basic

- X-ray crystallography : Resolves crystal structure and confirms stereochemistry (supplementary data in ).

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., tetrahydrofuran ring protons at δ 1.5–4.0 ppm) and carbon frameworks .

- TLC/HPLC : Monitors reaction progress and purity, with toluene-ethyl acetate-water systems (8.7:1.2:1.1) providing effective separation .

How should researchers address discrepancies in biological activity data for this compound across different studies?

Advanced

Contradictory bioactivity results often stem from:

- Purity variability : Impurities (e.g., unreacted intermediates) skew assays; rigorous purification (HPLC or recrystallization) is essential .

- Assay conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines impact solubility and efficacy. Standardize protocols using referenced methods for analogous compounds .

- Structural analogs : Compare activity with derivatives (e.g., 5-cyclopropyl-3-isoxazolamine) to identify structure-activity relationships (SARs) .

What computational modeling approaches can elucidate the reaction mechanisms involved in the formation of this compound?

Q. Advanced

- DFT calculations : Model transition states and energy barriers for cyclization steps, identifying rate-limiting stages.

- Molecular docking : Predict interactions between intermediates and catalytic bases (e.g., Et₃N) to refine mechanistic hypotheses .

- MD simulations : Assess solvent effects (THF vs. DMF) on reaction pathways and intermediate stability .

What strategies are recommended for overcoming solubility challenges in in vitro assays involving this compound?

Q. Advanced

- Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to enhance solubility while minimizing cytotoxicity .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl via substitution reactions) to improve aqueous compatibility .

- Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release and improved bioavailability .

How can researchers validate the stability of this compound under varying storage conditions?

Q. Basic

- Accelerated stability studies : Store samples at 25°C, 40°C, and 60°C with controlled humidity, analyzing degradation via HPLC .

- Light sensitivity tests : Expose to UV/visible light and monitor photodegradation products using LC-MS .

- pH stability : Assess compound integrity in buffers (pH 3–9) to guide formulation for biological assays .

What are the potential metabolic pathways of this compound in preclinical models?

Q. Advanced

- In vitro metabolism : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation or hydrolysis products .

- Isotope labeling : Use ¹⁴C-labeled compound to trace metabolic fate in rodent models .

- Metabolite profiling : LC-HRMS detects phase I/II metabolites (e.g., glucuronidated or sulfated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.